molecular formula C9H8N2O2 B11913835 1-Acetyl-1,2-dihydro-4H-indazol-4-one CAS No. 65361-85-5

1-Acetyl-1,2-dihydro-4H-indazol-4-one

Cat. No.: B11913835
CAS No.: 65361-85-5
M. Wt: 176.17 g/mol
InChI Key: NRENIBFGGVDEDM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 4-hydroxyindazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

4-Hydroxyindazole+Ethanoyl chloridePyridine, Reflux1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one\text{4-Hydroxyindazole} + \text{Ethanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one} 4-Hydroxyindazole+Ethanoyl chloridePyridine, Reflux​1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 1-(4-oxo-1H-indazol-1-yl)ethan-1-one.

    Reduction: Formation of 1-(4-hydroxy-1H-indazol-1-yl)ethanol.

    Substitution: Formation of 1-(4-chloro-1H-indazol-1-yl)ethan-1-one or 1-(4-alkoxy-1H-indazol-1-yl)ethan-1-one.

Scientific Research Applications

1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-1H-indazol-1-yl)ethan-1-one
  • 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
  • 1-(4-Amino-1H-indazol-1-yl)ethan-1-one

Uniqueness

1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

65361-85-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(4-hydroxyindazol-1-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-8-3-2-4-9(13)7(8)5-10-11/h2-5,13H,1H3

InChI Key

NRENIBFGGVDEDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

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